molecular formula C19H21N3O3S B6583200 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide CAS No. 1252863-52-7

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide

Cat. No.: B6583200
CAS No.: 1252863-52-7
M. Wt: 371.5 g/mol
InChI Key: YFZSWTWSGUXQTD-UHFFFAOYSA-N
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Description

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylphenyl)acetamide is a complex organic compound belonging to the thieno[3,2-d]pyrimidine class. This compound features a thieno[3,2-d]pyrimidin-4-one core structure substituted with a butyl group and an acetamide moiety, which is further linked to a 3-methylphenyl group[_{{{CITATION{{{_1{2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-3 .... Due to its intricate structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the thieno[3,2-d]pyrimidin-4-one core[_{{{CITATION{{{2{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b ...](https://link.springer.com/article/10.1007/s11696-020-01089-2). One common approach is the cyclization of thiophene-2-carboxamides with formic acid, which yields the thieno[3,2-d]pyrimidin-4-one structure[{{{CITATION{{{2{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ...{{{CITATION{{{_2{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-throughput reactors and continuous flow processes to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{New synthetic approaches to thieno[3,2-d]pyrimidine and thieno3,4-b ...[{{{CITATION{{{_3{Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3 ... - MDPI](https://www.mdpi.com/1422-8599/2021/4/M1285).

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules

Biology

In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.

Medicine

In the medical field, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used as a building block for the synthesis of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the butyl group and the acetamide moiety. Similar compounds include other thieno[3,2-d]pyrimidines and related derivatives, which may differ in their substituents or functional groups. These differences can lead to variations in their chemical properties and biological activities.

List of Similar Compounds

  • Thieno[3,2-d]pyrimidin-4-one derivatives

  • 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-fluoro-2-methylphenyl)acetamide

  • Other thieno[3,2-d]pyrimidine derivatives with different substituents

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-3-4-9-21-18(24)17-15(8-10-26-17)22(19(21)25)12-16(23)20-14-7-5-6-13(2)11-14/h5-8,10-11H,3-4,9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZSWTWSGUXQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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